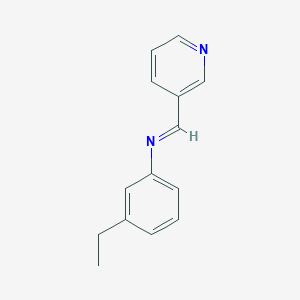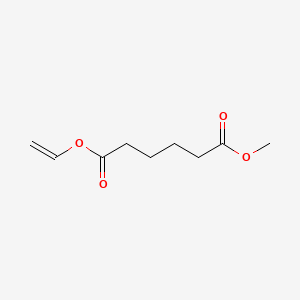
2-(Octylamino)butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Octylamino)butanedioic acid typically involves the reaction of succinic anhydride with octylamine. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction can be summarized as follows:
Succinic anhydride+Octylamine→2-(Octylamino)butanedioic acid
Industrial Production Methods: Industrial production of succinic acid, the precursor to this compound, can be achieved through both chemical synthesis and biological fermentation. Chemical synthesis often involves the catalytic hydrogenation of maleic anhydride, while biological methods utilize microbial fermentation of renewable biomass .
化学反応の分析
Types of Reactions: 2-(Octylamino)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Octylamino)butanedioic acid has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用機序
The mechanism of action of 2-(Octylamino)butanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes. The compound’s octylamino group can enhance its binding affinity to target proteins, thereby modulating their activity. Additionally, it may participate in signaling pathways related to cellular metabolism and energy production .
類似化合物との比較
Succinic Acid: The parent compound, widely used in various applications.
Maleic Acid: An isomer of butanedioic acid with different chemical properties.
Fumaric Acid: Another isomer of butanedioic acid, used in food and pharmaceutical industries.
Uniqueness: 2-(Octylamino)butanedioic acid is unique due to the presence of the octylamino group, which imparts distinct chemical and biological properties. This modification enhances its solubility in organic solvents and its potential interactions with biological molecules, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
2-(octylamino)butanedioic acid |
InChI |
InChI=1S/C12H23NO4/c1-2-3-4-5-6-7-8-13-10(12(16)17)9-11(14)15/h10,13H,2-9H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
WLNJJLYIPFNOEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


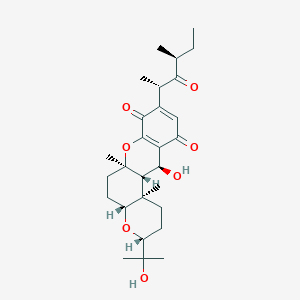

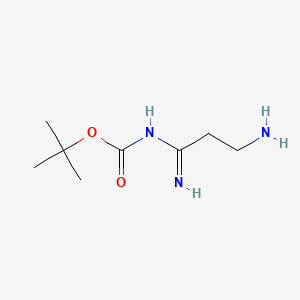
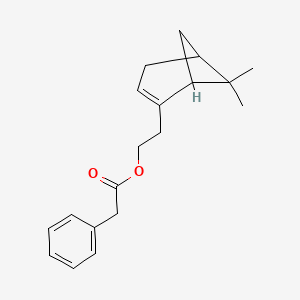
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)

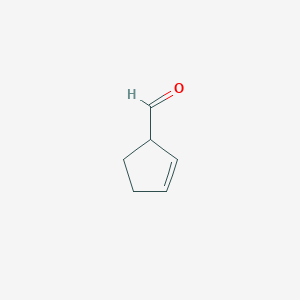
![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)
